Cas no 19013-11-7 (4-Methyl-3-nitrobenzamide)
4-Methyl-3-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
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- 3-Nitro-4-methylbenzamide
- 4-methyl-3-nitroBenzamide
- 3-Nitro-4-methyl-benzamid
- 3-Nitro-p-toluylsaeure-amid
- 4-methyl-3-nitro-benzamide
- 4-Methyl-3-nitro-benzoesaeure-amid
- 4-methyl-3-nitro-benzoic acid amide
- 4-methyl-3-nitro-benzamid
- 3-NITRO-4-METHYLBENZOYL AMINE
- FT-0619034
- 19013-11-7
- DTXSID6066446
- CS-0360458
- AC-10268
- SR-01000512117
- NS00026218
- Benzamide,4-methyl-3-nitro-
- 3-Nitro-4-Methyl Benzamide
- SR-01000512117-1
- MFCD00027392
- Oprea1_473457
- SCHEMBL1086346
- A813394
- AKOS001717411
- Benzamide, 4-methyl-3-nitro-
- EINECS 242-752-4
- E89346
- YEUGEQUFPMJGCD-UHFFFAOYSA-N
- SCHEMBL13495914
- DTXCID6035994
- DB-044729
- STK792340
- 4-Methyl-3-nitrobenzamide
-
- MDL: MFCD00027392
- Inchi: 1S/C8H8N2O3/c1-5-2-3-6(8(9)11)4-7(5)10(12)13/h2-4H,1H3,(H2,9,11)
- InChI Key: YEUGEQUFPMJGCD-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C)=C(C=1)[N+](=O)[O-])N
- BRN: 2102644
Computed Properties
- Exact Mass: 180.05300
- Monoisotopic Mass: 180.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: nothing
- Topological Polar Surface Area: 88.9A^2
Experimental Properties
- Color/Form: Uncertain
- Density: 1.3±0.1 g/cm3
- Melting Point: 164-165°C
- Boiling Point: 291.7±28.0 °C at 760 mmHg
- Flash Point: 130.2±24.0 °C
- Refractive Index: 1.599
- PSA: 88.91000
- LogP: 2.22560
- Solubility: Uncertain
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
4-Methyl-3-nitrobenzamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:2811
- Hazard Category Code: 22
- Safety Instruction: S22-S36/37
- Packing Group:III
- PackingGroup:III
- TSCA:Yes
- Packing Group:III
- Risk Phrases:R22
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Methyl-3-nitrobenzamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-Methyl-3-nitrobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M359860-5g |
4-Methyl-3-nitrobenzamide |
19013-11-7 | 5g |
$ 55.00 | 2022-06-03 | ||
| TRC | M359860-10g |
4-Methyl-3-nitrobenzamide |
19013-11-7 | 10g |
$ 90.00 | 2022-06-03 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L18270-5g |
4-Methyl-3-nitrobenzamide, 98% |
19013-11-7 | 98% | 5g |
¥567.00 | 2023-03-01 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L18270-25g |
4-Methyl-3-nitrobenzamide, 98% |
19013-11-7 | 98% | 25g |
¥1906.00 | 2023-03-01 | |
| TRC | M359860-5000mg |
4-Methyl-3-nitrobenzamide |
19013-11-7 | 5g |
$69.00 | 2023-05-17 | ||
| TRC | M359860-10000mg |
4-Methyl-3-nitrobenzamide |
19013-11-7 | 10g |
$110.00 | 2023-05-17 | ||
| Alichem | A015002573-250mg |
4-Methyl-3-nitrobenzamide |
19013-11-7 | 97% | 250mg |
$499.20 | 2023-09-02 | |
| Alichem | A015002573-500mg |
4-Methyl-3-nitrobenzamide |
19013-11-7 | 97% | 500mg |
$831.30 | 2023-09-02 | |
| Alichem | A015002573-1g |
4-Methyl-3-nitrobenzamide |
19013-11-7 | 97% | 1g |
$1490.00 | 2023-09-02 | |
| Aaron | AR002F20-10g |
Benzamide, 4-methyl-3-nitro- |
19013-11-7 | 95% | 10g |
$97.00 | 2025-02-10 |
4-Methyl-3-nitrobenzamide Related Literature
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on 4-Methyl-3-nitrobenzamide
4-Methyl-3-nitrobenzamide (CAS No. 19013-11-7): A Comprehensive Overview
4-Methyl-3-nitrobenzamide, also known by its CAS registry number 19013-11-7, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a methyl group and a nitro group attached to a benzamide framework. The benzamide core serves as a versatile platform for further functionalization, making it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.
The molecular structure of 4-Methyl-3-nitrobenzamide consists of a benzene ring with two substituents: a methyl group at the para position and a nitro group at the meta position relative to the amide functional group. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its reactivity and biological activity. Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of antimicrobial agents and anticancer drugs.
One of the most notable applications of 4-Methyl-3-nitrobenzamide is its role as an intermediate in the synthesis of nitrobenzamide derivatives. These derivatives have been extensively studied for their ability to inhibit bacterial growth, particularly against multidrug-resistant strains. For instance, researchers have reported that certain analogs of this compound exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), making them promising candidates for novel antibiotics.
In addition to its pharmacological applications, 4-Methyl-3-nitrobenzamide has also been explored in the context of materials science. The compound's ability to form stable complexes with metal ions has led to its use in the development of metal-organic frameworks (MOFs) and other porous materials. These materials hold great potential for applications in gas storage, catalysis, and sensing technologies.
The synthesis of 4-Methyl-3-nitrobenzamide typically involves a multi-step process that begins with the preparation of the corresponding benzene derivative. The introduction of the methyl and nitro groups is followed by amide formation through reaction with ammonia or an appropriate amine source. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and improving yield.
From a toxicological perspective, 4-Methyl-3-nitrobenzamide has been subjected to rigorous safety assessments to evaluate its potential risks to human health and the environment. Studies indicate that while the compound exhibits moderate toxicity in acute exposure scenarios, its chronic effects remain under investigation. Regulatory agencies continue to monitor its use in industrial and pharmaceutical settings to ensure compliance with safety standards.
Looking ahead, ongoing research into 4-Methyl-3-nitrobenzamide is focused on expanding its utility across diverse domains. Scientists are exploring its potential as a building block for advanced biomaterials, such as biodegradable polymers, which could revolutionize biomedical applications like drug delivery systems and tissue engineering scaffolds.
In conclusion, 4-Methyl-3-nitrobenzamide (CAS No. 19013-11-7) stands as a testament to the versatility of organic compounds in modern science. Its unique structure, coupled with recent advancements in synthetic methodologies and application development, positions it as a key player in driving innovation across multiple disciplines.
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